N-Cyclopropylpiperidin-4-amine

Medicinal chemistry Scaffold selection pKa prediction

N-Cyclopropylpiperidin-4-amine (CAS 396133-55-4) is a disubstituted piperidine building block (C₈H₁₆N₂, MW 140.23) featuring a cyclopropyl group attached to the exocyclic 4-amine rather than the piperidine ring nitrogen. This regiospecific architecture distinguishes it from the more common 1-cyclopropylpiperidin-4-amine isomer (CAS 62813-02-9) and from N-alkyl analogs such as N-methylpiperidin-4-amine.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 396133-55-4
Cat. No. B1603577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropylpiperidin-4-amine
CAS396133-55-4
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CC1NC2CCNCC2
InChIInChI=1S/C8H16N2/c1-2-7(1)10-8-3-5-9-6-4-8/h7-10H,1-6H2
InChIKeyRUFSHRICEZJQDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropylpiperidin-4-amine (CAS 396133-55-4): A Defined 4-Aminopiperidine Scaffold for Fragment-Based Discovery and GPR119-Targeted Libraries


N-Cyclopropylpiperidin-4-amine (CAS 396133-55-4) is a disubstituted piperidine building block (C₈H₁₆N₂, MW 140.23) featuring a cyclopropyl group attached to the exocyclic 4-amine rather than the piperidine ring nitrogen . This regiospecific architecture distinguishes it from the more common 1-cyclopropylpiperidin-4-amine isomer (CAS 62813-02-9) and from N-alkyl analogs such as N-methylpiperidin-4-amine. The compound presents two hydrogen bond donors, two hydrogen bond acceptors, and only two rotatable bonds, resulting in a moderately constrained scaffold with a calculated XLogP of approximately 0.6 [1]. Its primary documented role is as a versatile intermediate in organic syntheses, manufactured at up to kilogram scale with ≥98% purity .

Why N-Cyclopropylpiperidin-4-amine Cannot Be Swapped with Generic 4-Aminopiperidine Analogs: Regioisomeric and Pharmacophoric Distinctions


The substitution pattern on the piperidine scaffold critically determines hydrogen-bonding geometry, basicity, and molecular recognition. In N-cyclopropylpiperidin-4-amine, the cyclopropyl ring resides on the exocyclic secondary amine, leaving the piperidine ring nitrogen as a distinct basic center (predicted pKa ~8–9) amenable to further derivatization . In contrast, the regioisomer 1-cyclopropylpiperidin-4-amine places the cyclopropyl on the ring nitrogen, shifting the dominant basic site to the primary 4-amine and yielding a higher predicted pKa of 10.51 . This difference alters protonation states at physiological pH and reactivity in amide coupling or reductive amination steps. Furthermore, N-cyclopropyl-N-piperidinyl scaffolds are explicitly claimed in GPR119 modulator patents (e.g., WO2012123449A1, WO2014019967A1) as a defined pharmacophoric element, indicating that the N-cyclopropyl attachment is not a generic substitution but a structural feature selected for receptor binding [1]. Substituting a methyl, ethyl, or benzyl analog would eliminate this specific pharmacophoric recognition.

N-Cyclopropylpiperidin-4-amine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Regioisomeric Differentiation: N-Cyclopropyl vs. 1-Cyclopropyl Substitution Alters Predicted Basicity by >1.5 pKa Units

The target compound, N-cyclopropylpiperidin-4-amine, bears the cyclopropyl group on the exocyclic 4-amine (SMILES: C1CC1NC2CCNCC2), leaving the piperidine ring nitrogen as a secondary amine with an estimated pKa of approximately 8–9 (typical for dialkylamines). The regioisomer 1-cyclopropylpiperidin-4-amine (CAS 62813-02-9) instead has the cyclopropyl attached to the piperidine ring nitrogen, making the exocyclic 4-position a primary amine with a predicted pKa of 10.51±0.20 . This represents a difference of at least 1.5 log units in basicity at the dominant ionizable center, which directly impacts the protonation state at physiological pH (7.4), solubility-pH profiles, and reactivity in N-acylation or N-alkylation steps [1]. For procurement decisions, selecting the wrong regioisomer would place the reactive handle at a different position, fundamentally altering the downstream synthetic trajectory.

Medicinal chemistry Scaffold selection pKa prediction

Patent-Documented Pharmacophoric Specificity: N-Cyclopropyl-N-piperidinyl Scaffold in GPR119 Modulator Claims

Multiple patent families from Boehringer Ingelheim (WO2012123449A1, WO2014019967A1, EP2880027B1) specifically claim N-cyclopropyl-N-piperidinyl-amide and N-cyclopropyl-N-piperidinyl-benzamide derivatives as GPR119 receptor modulators [1]. In these filings, the N-cyclopropyl substituent on the piperidine scaffold is not presented as one interchangeable option among many; it is a defined structural element of the claimed general Formula I. The patent exemplifies that modification of the cyclopropyl to other N-substituents (e.g., N-methyl, N-isopropyl) falls outside the claimed chemical space optimized for GPR119 binding [2]. For a research program targeting GPR119-mediated pathways (type 2 diabetes, dyslipidemia, obesity), the N-cyclopropylpiperidin-4-amine scaffold therefore provides a patent-validated entry point that N-methylpiperidin-4-amine or piperidin-4-amine itself cannot offer.

GPR119 agonists Metabolic disorders Patent landscaping

Fragment 3D Shape Diversity: Constrained Cyclopropyl Geometry vs. Flexible N-Alkyl Analogs

The cyclopropyl group introduces significant conformational constraint relative to open-chain N-alkyl analogs. N-Cyclopropylpiperidin-4-amine has only 2 rotatable bonds (the exocyclic C–N bond and the piperidine ring C–N bond), whereas N-(n-propyl)piperidin-4-amine has 4 rotatable bonds, and N-(cyclopropylmethyl)piperidin-4-amine has 3 rotatable bonds with an additional methylene spacer reducing steric constraint . In the context of fragment-based drug discovery (FBDD), 3D fragments with lower rotatable bond counts and non-planar topology occupy under-represented regions of fragment space, as demonstrated by principal moments of inertia (PMI) analysis of piperidine fragment libraries [1]. The cyclopropyl ring also serves as a metabolically more stable isostere for an isopropyl group, as cyclopropyl amines can resist oxidative N-dealkylation pathways that readily metabolize N-alkyl substituents, though the cyclopropyl-amine motif itself requires monitoring for mechanism-based inactivation potential [2].

Fragment-based drug discovery 3D fragment space Conformational analysis

Salt Form Solubility Advantage: Dihydrochloride Provides Aqueous Compatibility for Biological Assays

The free base form of N-cyclopropylpiperidin-4-amine is a low-molecular-weight diamine with moderate lipophilicity (estimated XLogP ~0.6). The dihydrochloride salt (CAS 1217100-00-9), by contrast, exhibits a measured logP of –0.322 and a melting point of 233–235°C, indicating substantially increased aqueous solubility relative to the free base [1]. This is critical for biological assay formats (e.g., HTS, SPR, cellular assays) where DMSO stock solutions of free base amines can precipitate upon dilution into aqueous buffer. By contrast, piperidin-4-amine (free base) has a logP of approximately –0.8 but offers only one amine for salt formation, limiting formulation flexibility [2]. The dihydrochloride salt of the target compound provides two protonated amine centers for enhanced water solubility while retaining the structural features of the N-cyclopropyl scaffold.

Assay development Salt selection Aqueous solubility

Procurement-Relevant Application Scenarios for N-Cyclopropylpiperidin-4-amine Based on Quantitative Differentiation Evidence


GPR119 Agonist Lead Generation: Patent-Validated Scaffold for Type 2 Diabetes and Metabolic Disorder Programs

Medicinal chemistry teams pursuing GPR119 receptor modulators for metabolic indications can procure N-cyclopropylpiperidin-4-amine as a direct, patent-precedented core scaffold. As demonstrated in Section 3 (Evidence Item 2), the N-cyclopropyl-N-piperidinyl motif is explicitly claimed in Boehringer Ingelheim's GPR119 patent family (WO2012123449A1, WO2014019967A1, EP2880027B1), providing freedom-to-operate advantages for derivative programs. The scaffold's two-point diversification (piperidine ring nitrogen for amide/sulfonamide coupling; exocyclic amine for further substitution) enables library synthesis targeting the GPR119 pharmacophore [1].

3D Fragment Library Design: Occupying Under-Represented Chemical Space with Conformationally Constrained Amine Building Blocks

Fragment-based drug discovery groups building 3D fragment collections can select N-cyclopropylpiperidin-4-amine as a shape-diverse amine component. With only 2 rotatable bonds and a non-planar cyclopropyl ring, the compound occupies a region of fragment space (intermediate PMI rod-disc-sphere coordinates) that is under-represented in traditional flat (2D) screening libraries, as discussed in Section 3 (Evidence Item 3) [1]. The scaffold provides dual hydrogen-bonding capacity (2 HBD, 2 HBA) from two distinct amine sites with differential reactivity, enabling chemoselective derivatization.

Parallel Synthesis and Library Production: Kilogram-Scale Availability Supports Lead Optimization Campaigns

Contract research organizations and internal medicinal chemistry groups requiring multi-gram to kilogram quantities of a bifunctional piperidine scaffold can reliably source N-cyclopropylpiperidin-4-amine at ≥98% purity from commercial suppliers offering production scale up to kilograms, as noted in the baseline overview (Section 1) [1]. This contrasts with less commercially available regioisomers (e.g., N-cyclopropylpiperidin-3-amine) that may require custom synthesis with longer lead times. The free base and dihydrochloride salt forms are both commercially cataloged, providing formulation flexibility for different reaction conditions.

Assay-Ready Compound Procurement: Dihydrochloride Salt for Direct Biological Screening Without Solubility Artifacts

Biochemical screening groups performing high-throughput or medium-throughput assays can procure the dihydrochloride salt (CAS 1217100-00-9, logP –0.322) rather than the free base to minimize DMSO-to-buffer precipitation artifacts. As established in Section 3 (Evidence Item 4), the salt form's enhanced aqueous compatibility reduces the likelihood of false negatives from compound aggregation or precipitation in aqueous assay media, particularly in cellular assays using serum-free buffer conditions [1]. This is a practical procurement consideration not addressed by purchasing the free base form of close analogs.

Quote Request

Request a Quote for N-Cyclopropylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.